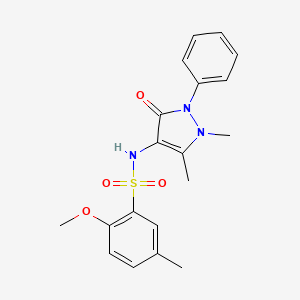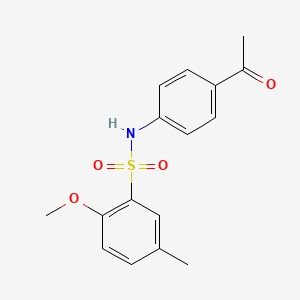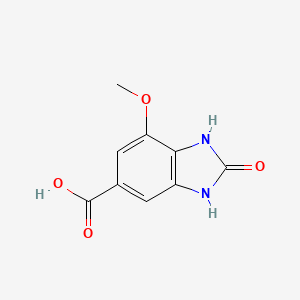![molecular formula C9H12F3N3 B7628550 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)
3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is often referred to as TFMP, and it is a piperidine-based molecule that contains a pyrazole ring with a trifluoromethyl group attached to it.
Mécanisme D'action
The exact mechanism of action of 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine is not fully understood, but it is believed to act through various pathways depending on the target protein or receptor. For example, this compound has been shown to inhibit the interaction between the transcription factor STAT3 and its target DNA, which is involved in various cellular processes such as cell growth, differentiation, and survival. Additionally, this compound has been shown to modulate the activity of ion channels such as the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target protein or receptor. For example, this compound has been shown to inhibit the growth and survival of cancer cells by targeting the STAT3 pathway. Additionally, this compound has been shown to modulate pain perception and inflammation by targeting the TRPV1 ion channel. These effects make this compound a potential candidate for the development of new drugs and therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine is its high potency and selectivity towards its target protein or receptor. This makes it a valuable tool for studying various biological processes and pathways. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experiments. Additionally, the high potency of this compound can also lead to off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine. One potential direction is the development of new drugs and therapeutic agents based on this compound for the treatment of various diseases such as cancer, inflammation, and pain. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various biological processes and pathways. Finally, the development of new synthetic methods for the production of this compound and its derivatives can also open up new avenues for research and drug discovery.
Méthodes De Synthèse
The synthesis of 3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine involves the reaction of 1-(2,2,2-trifluoroethyl)pyrazole-5-carboxylic acid with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction leads to the formation of the desired product, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.
Applications De Recherche Scientifique
3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit various biological activities such as inhibition of protein-protein interactions, modulation of ion channels, and activation of G protein-coupled receptors. These activities make this compound a promising candidate for the development of new drugs and therapeutic agents.
Propriétés
IUPAC Name |
3-[5-(trifluoromethyl)pyrazol-1-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-3-5-14-15(8)7-2-1-4-13-6-7/h3,5,7,13H,1-2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDHZMTUSCULCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)
![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)


![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)




